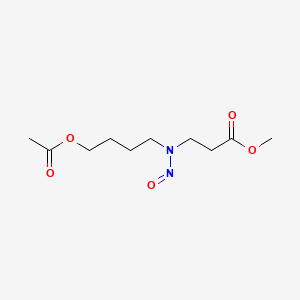
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a beta-alanine backbone, a hydroxybutyl group, a nitroso group, and a methyl ester acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE typically involves multiple steps, starting with the preparation of beta-alanine derivatives. The hydroxybutyl group can be introduced through a nucleophilic substitution reaction, while the nitroso group can be added via a nitrosation reaction. The final step involves esterification to form the methyl ester acetate.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone or butanal, while reduction of the nitroso group can produce corresponding amines.
Scientific Research Applications
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxybutyl group may interact with enzymes involved in metabolic pathways, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- beta-ALANINE, N-(2-HYDROXYETHYL)-N-NITROSO-, METHYL ESTER, ACETATE
- beta-ALANINE, N-(3-HYDROXYPROPYL)-N-NITROSO-, METHYL ESTER, ACETATE
- beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, ETHYL ESTER, ACETATE
Uniqueness
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxybutyl group, in particular, differentiates it from other similar compounds and may result in unique interactions with biological targets.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
79448-03-6 |
|---|---|
Molecular Formula |
C10H18N2O5 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 3-[4-acetyloxybutyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C10H18N2O5/c1-9(13)17-8-4-3-6-12(11-15)7-5-10(14)16-2/h3-8H2,1-2H3 |
InChI Key |
KXLRIZIEOMOUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCN(CCC(=O)OC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)


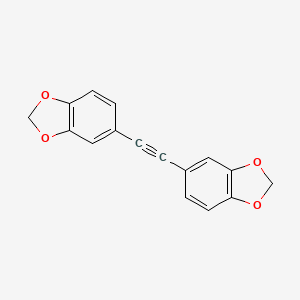
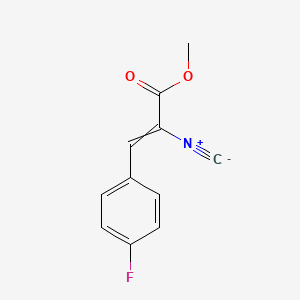

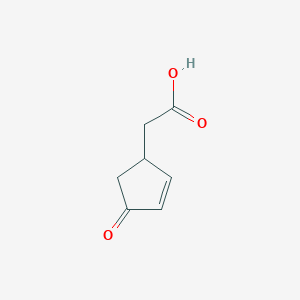
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
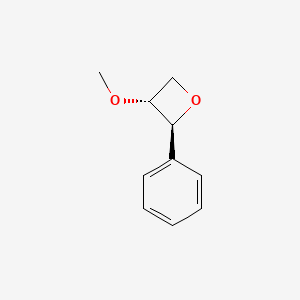
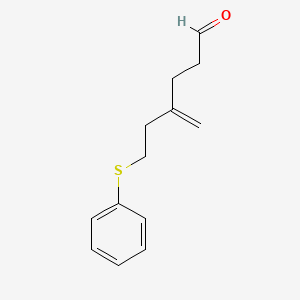

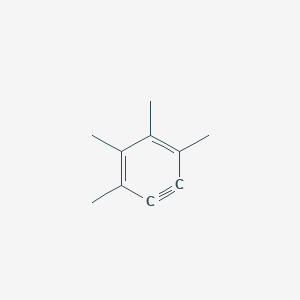

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
